5-Chloro-2-hydroxy-3-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Chloro-2-hydroxy-3-nitropyridine involves several steps, including substitution, oxidation, nitration, and ammoniation, starting from chloropyridine compounds. For example, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, showcasing the complexity and versatility of pyridine chemistry (C. Jun, 2007).
Molecular Structure Analysis
Molecular structure analysis using spectroscopic and theoretical methods reveals detailed insights into the structural, physical, and chemical properties of pyridine derivatives. Density Functional Theory (DFT) calculations, including the use of B3LYP and basis sets like 6-31+G(d,p), have been instrumental in understanding the geometry, vibrations, and electronic properties of compounds such as 2-Hydroxy-5-Nitropyridine and its chloro derivatives (M. Sangeetha & R. Mathammal, 2016).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives is significantly influenced by their functional groups. For instance, the kinetics of substitution reactions of chloro-nitropyridines with nucleophiles like piperidine and morpholine reveal the impact of steric and electronic factors on their reactivity. Such studies help in understanding the reactivity patterns and designing new synthetic routes for pyridine derivatives (Ezzat A. Hamed, 1997).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as their crystallization behavior and spectroscopic characteristics, are closely related to their molecular structure. X-ray crystallography, IR, NMR, and electronic spectroscopy provide valuable information about the solid-state structure and vibrational properties of compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, contributing to our understanding of their physical behavior (Marijana Jukić et al., 2010).
Chemical Properties Analysis
The chemical properties, including the electronic structure, charge distribution, and potential reactivity sites of pyridine derivatives, are studied through methods like NBO analysis and MEP surface mapping. These analyses provide insights into the electron density distribution, helping predict the molecule's reactivity and stability. Theoretical and experimental studies on molecules like 2-amino-5-chloro-3-nitropyridine have highlighted their potential biological activity and application as NLO materials due to their unique electronic and chemical properties (L. Selvam et al., 2020).
Scientific Research Applications
“5-Chloro-2-hydroxy-3-nitropyridine” is a compound useful in organic synthesis . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
In terms of synthesis and reactions, nitropyridines have been studied extensively. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
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Organic Synthesis Intermediate This compound can serve as an intermediate in various organic synthesis reactions . The specific reactions and products would depend on the other reactants and conditions used.
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Pharmaceutical Intermediate It can also be used as an intermediate in the synthesis of pharmaceutical compounds . The specific drugs that could be synthesized would depend on the other reactants and conditions used.
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Synthesis of Nitropyridines Nitropyridines, such as “5-Chloro-2-hydroxy-3-nitropyridine”, have been used in the synthesis of a series of 2-substituted-5-nitro-pyridines . These compounds could have various applications, depending on their specific structures and properties.
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Synthesis of Imidazopyridines From 4-aminopyridine, imidazopyridines have been synthesized . Imidazopyridines are a class of compounds that have been studied for their potential pharmaceutical applications.
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Substitution Reactions 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This could lead to the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Synthesis of 2-Substituted-5-Nitro-Pyridines From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . These compounds could have various applications, depending on their specific structures and properties.
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Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
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Synthesis of Imidazo[4,5-c]pyridines From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Imidazo[4,5-c]pyridines are a class of compounds that have been studied for their potential pharmaceutical applications.
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGQNICXNZMXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289794 | |
Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-3-nitropyridine | |
CAS RN |
21427-61-2 | |
Record name | 21427-61-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-hydroxy-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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